![molecular formula C23H17N5O2S4 B2551446 N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide CAS No. 392325-14-3](/img/structure/B2551446.png)
N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds containing pyridine moieties is a topic of interest due to their potential applications in various fields. In the provided papers, different synthetic methods are described for compounds with pyridine and related structures. For instance, the synthesis of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines involved the condensation of 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acid in the presence of phosphorus oxychloride . Another paper reports the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation and cyclization to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Additionally, a novel pyridine-containing aromatic dianhydride monomer was synthesized for the preparation of new polyimides .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as IR, 1H NMR, and elemental analysis . Crystal structures were determined using X-ray single-crystal diffraction, which provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles . The importance of molecular structure was also highlighted in the context of anion transport, where the presence of imidazolyl-NH fragments was crucial for activity .
Chemical Reactions Analysis
The chemical behavior of the synthesized compounds includes their ability to undergo further reactions. For example, the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were oxidized to form cyclic systems, which were then coordinated to copper(II) ions to form stable complexes . The electrochemical behavior of some compounds was studied through cyclic voltammetry, revealing high ionization potentials and good affinity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds and their derivatives were extensively characterized. The electrochemical properties of the triazolo-thiadiazole derivatives indicated potential for applications requiring high ionization potentials . The polyimides derived from the novel dianhydride monomer exhibited good solubility, thermal stability, and mechanical properties, along with low dielectric constants, making them suitable for electronic applications . The spin crossover properties of thioamide-functionalized iron(II) complexes were studied, showing transitions above room temperature, which is significant for materials science .
Relevant Case Studies
The cytotoxic activity of the synthesized benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, with some derivatives showing significant cytotoxicity, particularly against breast and prostate cancer cell lines . This demonstrates the potential of these compounds in medicinal chemistry. The study of metalamide bonds in nickel(II) complexes provided insights into molecular distortions and their effects on the properties of the compounds .
Scientific Research Applications
Catalytic Applications
Compounds structurally related to N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide have been explored for their catalytic properties. For instance, heterometallic coordination polymers synthesized using ligands offering both soft sulphur and hard nitrogen donors have shown promise as reusable heterogeneous catalysts. These catalysts are effective for the ring-opening reactions of oxiranes and thiiranes, Knoevenagel condensation of benzaldehydes and benzothialdehydes, and cyanation reactions of aldehydes and carbothialdehydes, highlighting their versatility and potential for industrial applications (Bansal, Pandey, Hundal, & Gupta, 2015).
Material Science
In the realm of material science, the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including analogs of the discussed compound, have led to materials with outstanding thermal stability and mechanical properties. These polyimides exhibit low dielectric constants, making them suitable for electronic applications, such as in the insulation of electrical devices and components (Wang, Li, Ma, Zhang, & Gong, 2006).
Environmental Remediation
The development of novel magnetic nanoadsorbents modified with derivatives of this compound has shown efficacy in removing heavy metal ions like Zn2+ and Cd2+ from industrial wastes. These materials offer high adsorption capacities, stability, and reusability, demonstrating their value in addressing environmental pollution challenges (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Biological Activity
The synthesis, characterization, and antimicrobial evaluation of complexes formed with ligands structurally similar to this compound have been explored. These studies reveal moderate antimicrobial activity against bacterial strains, underscoring the potential for developing new antibacterial agents based on these chemical frameworks (Kumar, Singh, Agarwal, & Kumar, 2020).
Mechanism of Action
Future Directions
Thiazoles show notable pharmacological actions, making them significant in the rapidly growing chemical world of compounds . They are being studied for their biological activity against the most common types of cancers, prostate and liver cancer (hepatocellular carcinoma) . This suggests a promising future direction for the study and application of “N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide” and similar compounds.
properties
IUPAC Name |
2-N,6-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S4/c1-31-22-27-14-8-6-12(10-18(14)33-22)24-20(29)16-4-3-5-17(26-16)21(30)25-13-7-9-15-19(11-13)34-23(28-15)32-2/h3-11H,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWSGQDGFYSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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